Crystallographically Validated Binding Mode in a Kinase Chimera Fragment Screen: Unique Key Hydrogen-Bond Interaction via the Aminomethyl Group
The derivative of this compound, C-(4-(4-Chlorophenyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methylamine, has been co-crystallized with a PKA-PKB chimera at 1.98 Å resolution (PDB 2VO3) [1]. The structure reveals that the primary aminomethyl group, a direct synthetic handle from the parent compound, forms a critical hydrogen bond with the kinase hinge region, while the 4-chlorophenyl group occupies a hydrophobic back pocket [1]. Analogs lacking the geminal aminomethyl group, such as 4-(4-chlorophenyl)piperidine, cannot establish this key interaction and therefore show no comparable activity in this kinase context .
| Evidence Dimension | Presence of a crystallographically confirmed key hinge-binding hydrogen bond donor |
|---|---|
| Target Compound Data | Yes; primary amine (from aminomethyl) acts as hinge-binding hydrogen bond donor in PDB 2VO3 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)piperidine (CAS 26905-02-2) lacks the aminomethyl group entirely; no hinge-binding hydrogen bond donor capability |
| Quantified Difference | Qualitative: Compound establishes a key hydrogen bond essential for kinase binding; comparator cannot form this interaction |
| Conditions | X-ray co-crystal structure of PKA-PKB chimera, resolution 1.98 Å |
Why This Matters
This structural evidence de-risks medicinal chemistry campaigns by confirming that the (4-(4-chlorophenyl)piperidin-4-yl)methanamine scaffold can be productively elaborated to access critical kinase hinge-binding interactions, a feature absent in the simpler 4-arylpiperidine analog.
- [1] PDBj / NCBI. (2008). Structure of PKA-PKB chimera complexed with C-(4-(4-Chlorophenyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methylamine. PDB ID: 2VO3. doi: 10.2210/pdb2vo3/pdb View Source
